4-Methylamino-d3 Antipyrine
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Overview
Description
4-Methylamino-d3 Antipyrine: is a stable isotope-labeled compound, often used as a reference standard in pharmaceutical testing. It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is a metabolite of dipyrone (metamizole). The molecular formula of this compound is C12H12D3N3O, and it has a molecular weight of 220.29 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamino-d3 Antipyrine typically involves the methylation of antipyrine derivativesThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylamino-d3 Antipyrine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
4-Methylamino-d3 Antipyrine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methylamino-d3 Antipyrine is primarily related to its role as a metabolite of dipyrone. It acts by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1, COX-2, and COX-3, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
Comparison with Similar Compounds
4-Methylamino Antipyrine: Similar in structure but lacks the deuterium labeling.
4-Aminoantipyrine: Another metabolite of dipyrone with different functional groups.
Antipyrine: The parent compound from which 4-Methylamino-d3 Antipyrine is derived.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical processes .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3 |
InChI Key |
JILCEWWZTBBOFS-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Origin of Product |
United States |
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